![molecular formula C15H11Cl2N3OS B3000077 2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896337-10-3](/img/structure/B3000077.png)
2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMT or dimethotiazine and belongs to the class of pyridotriazine derivatives.
Scientific Research Applications
Molecular Structure and Conformation
The molecular dimensions and conformations of related triazine derivatives have been explored, showing evidence for aromatic delocalization in the pyrazole rings. Such studies are crucial for understanding the fundamental properties of these compounds, which can influence their application in material science and drug design (Insuasty et al., 2008).
Biological Applications
A new series of s-triazine derivatives has been reported for their inhibition of carbonic anhydrase isozymes, relevant in physiological processes. These compounds show promise for the development of new anticancer drugs targeting hypoxia-induced CA isoforms such as CA IX, demonstrating the potential biomedical applications of triazine derivatives (Havránková et al., 2018).
Material Science and Chemistry
In the context of materials science, triazine-based polymers have been synthesized and characterized for their thermal stability, mechanical properties, and proton conductivity. These polymers are explored for their potential in applications like proton exchange membranes, showcasing the versatility of triazine derivatives in high-performance materials (Tigelaar et al., 2009).
Antioxidant and Antitumor Activities
Triazine derivatives have been evaluated for their antioxidant and antitumor activities, with some compounds showing significant effects against human breast cancer cells. This highlights the potential of triazine derivatives in developing novel therapeutic agents (El-Moneim et al., 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of 1,3,5-triazine derivatives , which have been investigated for their biological activities and have shown promising results in various fields, including antimicrobial, antimalarial, anticancer, and antiviral activities .
Mode of Action
It is known that 1,3,5-triazine derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Given the broad range of biological activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways are affected.
Result of Action
Some 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli , suggesting that this compound may also have antimicrobial properties.
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c1-9-4-5-20-13(6-9)18-14(19-15(20)21)22-8-10-2-3-11(16)7-12(10)17/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOHNNSVEOLORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-dichlorobenzyl)thio)-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.